molecular formula C22H22O4 B14337459 1,1'-[1,2-Phenylenebis(oxyethane-2,1-diyloxy)]dibenzene CAS No. 109972-80-7

1,1'-[1,2-Phenylenebis(oxyethane-2,1-diyloxy)]dibenzene

Cat. No.: B14337459
CAS No.: 109972-80-7
M. Wt: 350.4 g/mol
InChI Key: SZFHNMMCNSVABG-UHFFFAOYSA-N
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Description

. This compound is characterized by its two benzene rings connected by an ethylene glycol bridge, making it a versatile molecule in various chemical applications.

Preparation Methods

The synthesis of 1,1’-[1,2-Phenylenebis(oxyethane-2,1-diyloxy)]dibenzene typically involves the reaction of phenol with ethylene oxide in the presence of a base catalyst . The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the final product. Industrial production methods often employ similar routes but on a larger scale, utilizing continuous flow reactors to optimize yield and efficiency.

Chemical Reactions Analysis

1,1’-[1,2-Phenylenebis(oxyethane-2,1-diyloxy)]dibenzene undergoes various chemical reactions, including:

Common reagents used in these reactions include sulfuric acid, nitric acid, and halogens. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1’-[1,2-Phenylenebis(oxyethane-2,1-diyloxy)]dibenzene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of polymers and other complex molecules.

    Biology: The compound serves as a model molecule for studying the interactions between aromatic rings and biological macromolecules.

    Medicine: Research has explored its potential as a precursor for pharmaceutical compounds, especially those targeting specific enzymes or receptors.

    Industry: It is utilized in the production of specialty chemicals, including surfactants and stabilizers.

Mechanism of Action

The mechanism by which 1,1’-[1,2-Phenylenebis(oxyethane-2,1-diyloxy)]dibenzene exerts its effects involves interactions with various molecular targets. The ethylene glycol bridge allows for flexibility, enabling the benzene rings to interact with different biological targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

1,1’-[1,2-Phenylenebis(oxyethane-2,1-diyloxy)]dibenzene can be compared with other similar compounds such as:

These comparisons highlight the uniqueness of 1,1’-[1,2-Phenylenebis(oxyethane-2,1-diyloxy)]dibenzene in terms of its structural features and versatility in various applications.

Properties

CAS No.

109972-80-7

Molecular Formula

C22H22O4

Molecular Weight

350.4 g/mol

IUPAC Name

1,2-bis(2-phenoxyethoxy)benzene

InChI

InChI=1S/C22H22O4/c1-3-9-19(10-4-1)23-15-17-25-21-13-7-8-14-22(21)26-18-16-24-20-11-5-2-6-12-20/h1-14H,15-18H2

InChI Key

SZFHNMMCNSVABG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCOC2=CC=CC=C2OCCOC3=CC=CC=C3

Origin of Product

United States

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